Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid
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Overview
Description
Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid is a chemical compound with the molecular formula C8H17NO3S and a molecular weight of 207.29 g/mol . It is commonly used in chemical research as an experimental raw material and intermediate . The compound is typically a white to light yellow solid and is known for its hydrophilic properties due to the presence of the sulfonic acid group .
Preparation Methods
The synthesis of Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid involves several steps. One common synthetic route includes the reaction of cyclohexanone with methylamine to form the corresponding imine, which is then reduced to the amine. This amine is subsequently reacted with methanesulfonyl chloride under basic conditions to yield the final product . Industrial production methods often involve similar steps but are optimized for larger scale production, ensuring high purity and yield .
Chemical Reactions Analysis
Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid undergoes various chemical reactions, including:
Scientific Research Applications
Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid group allows it to act as a strong acid, facilitating proton transfer reactions. Additionally, the methylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid can be compared to other similar compounds such as:
Cyclohexanemethanesulfonic acid: Similar in structure but lacks the methylamino group, resulting in different reactivity and applications.
Trans-4-(methylamino)cyclohexanol: Contains a hydroxyl group instead of the sulfonic acid group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of the sulfonic acid and methylamino groups, which confer distinct chemical and physical properties .
Properties
IUPAC Name |
[4-(methylamino)cyclohexyl]methanesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S/c1-9-8-4-2-7(3-5-8)6-13(10,11)12/h7-9H,2-6H2,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGKCJQWKDYLOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)CS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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